1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride
Overview
Description
1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group substituted with two ethoxy groups at the 3 and 4 positions, attached to a pyrazole ring with an amine group at the 4 position. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-diethoxybenzaldehyde, undergoes a condensation reaction with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate is then subjected to cyclization under acidic conditions to form the pyrazole ring.
Amination: The resulting pyrazole derivative is further reacted with ammonia or an amine source to introduce the amine group at the 4 position.
Salt Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.
Reduction: Formation of 1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Interaction: Intercalating into DNA and affecting gene expression or replication.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-1H-pyrazol-4-amine: Similar structure with methoxy groups instead of ethoxy groups.
1-(3,4-Diethoxyphenyl)-1H-pyrazol-4-amine: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness: 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]pyrazol-4-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.2ClH/c1-3-18-13-6-5-11(7-14(13)19-4-2)9-17-10-12(15)8-16-17;;/h5-8,10H,3-4,9,15H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYKRVRMMLLOSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C=C(C=N2)N)OCC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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